4-Chloro-2,5-difluorobenzenesulfonamide

Übersicht

Beschreibung

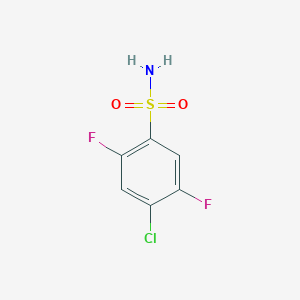

4-Chloro-2,5-difluorobenzenesulfonamide is an organic compound with the molecular formula C6H4ClF2NO2S and a molecular weight of 227.62 g/mol It is characterized by the presence of chloro, difluoro, and sulfonamide functional groups attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 4-Chloro-2,5-difluorobenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2,5-difluorobenzene as the primary starting material.

Sulfonation: The benzene ring undergoes sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl chloride group.

Amidation: The sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfonamide group.

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.

Analyse Chemischer Reaktionen

4-Chloro-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced using reagents such as hydrogen peroxide or lithium aluminum hydride, respectively.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Properties

Recent studies have demonstrated that 4-Chloro-2,5-difluorobenzenesulfonamide exhibits significant antiviral activity. Specifically, it has been found effective against various strains of the influenza virus, including H1N1, H5N1, and H3N2. The compound inhibits both the entry and replication of these viruses by targeting essential viral proteins . This makes it a potential candidate for developing antiviral therapies.

Cancer Research

In cancer research, compounds similar to this compound have shown promise in inhibiting tumor growth. For instance, related sulfonamide derivatives have been investigated for their ability to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis . These findings suggest that this compound could be explored further for its anticancer properties.

Material Science

Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a building block in polymer chemistry. It can potentially enhance the properties of polymers such as thermal stability and chemical resistance. Research into incorporating such sulfonamides into polymer matrices could lead to the development of advanced materials with tailored properties for industrial applications.

Case Studies and Research Findings

Biologische Aktivität

4-Chloro-2,5-difluorobenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article delves into its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is CHClFNOS. The compound features a sulfonamide group attached to a fluorinated aromatic ring, which is crucial for its biological activity. The presence of chlorine and fluorine atoms contributes to its lipophilicity and potential interaction with biological targets.

Research indicates that this compound may act through multiple pathways:

- PPARγ Activation : Studies have shown that sulfonamide compounds can influence the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a significant role in glucose metabolism and adipocyte differentiation. The compound's structure allows it to bind effectively to PPARγ, enhancing transcriptional activity related to insulin sensitivity and glucose homeostasis .

- Antiviral Activity : Recent investigations revealed that certain sulfonamide derivatives exhibit antiviral properties, particularly against influenza viruses. These compounds interfere with viral entry and replication, suggesting a potential therapeutic application in viral infections .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on various studies:

Case Studies

- PPARγ Modulation : In a study evaluating various analogs of sulfonamides, this compound was identified as a potent activator of PPARγ. The study utilized a series of cellular assays to determine the EC50 values, highlighting the compound's potential for managing metabolic disorders such as type 2 diabetes .

- Antiviral Research : Another study focused on the antiviral properties of this compound against different strains of influenza. The results indicated a significant reduction in viral load in treated cells compared to controls, supporting further exploration into its use as an antiviral agent .

- CYP450 Interaction : A detailed analysis of the compound's interaction with cytochrome P450 enzymes demonstrated that specific substitutions on the aromatic ring could modulate CYP3A4 activity. This finding is critical for understanding the pharmacokinetics and potential drug-drug interactions associated with this compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the benzene ring significantly impact the biological activity of this compound:

- Substitutions at the para position (e.g., adding electron-withdrawing groups) enhance PPARγ binding affinity.

- The presence of fluorine atoms increases lipophilicity, facilitating better membrane penetration and receptor binding.

- Alterations in the sulfonamide moiety can lead to variations in enzyme inhibition profiles, particularly concerning CYP450 enzymes.

Eigenschaften

IUPAC Name |

4-chloro-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2NO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCKYGNCTHBNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378520 | |

| Record name | 4-chloro-2,5-difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287172-62-7 | |

| Record name | 4-Chloro-2,5-difluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287172-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2,5-difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.